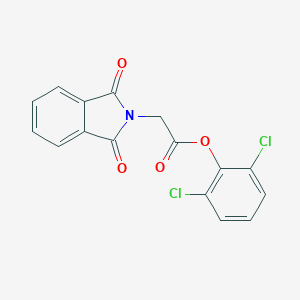
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves the reaction of isoindoline derivatives with acetic acid and 2,6-dichlorophenol. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
科学的研究の応用
Chemistry
In chemistry, 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their ability to modulate specific biological targets, such as enzymes or receptors, and for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Phthalic Anhydride Derivatives: Compounds with similar isoindoline structures.
Chlorophenyl Esters: Compounds with similar ester functional groups.
Uniqueness
2,6-dichlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H9Cl2NO4 |
|---|---|
分子量 |
350.1g/mol |
IUPAC名 |
(2,6-dichlorophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-11-6-3-7-12(18)14(11)23-13(20)8-19-15(21)9-4-1-2-5-10(9)16(19)22/h1-7H,8H2 |
InChIキー |
FHFKADCHHJMBRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


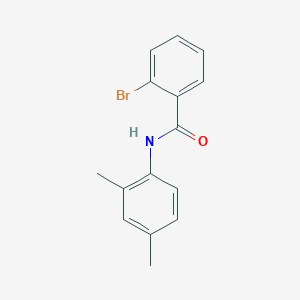
![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
![2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE](/img/structure/B382083.png)
![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
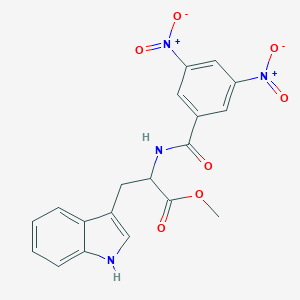
![5-bromo-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B382089.png)
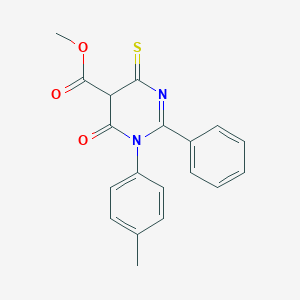
![6-Chloro-11H-indolo[3,2-c]quinoline](/img/structure/B382092.png)
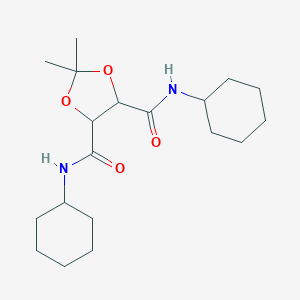
![4-[1,3-benzodioxol-5-yl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B382094.png)
